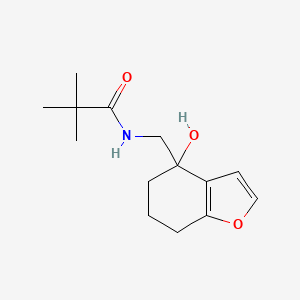

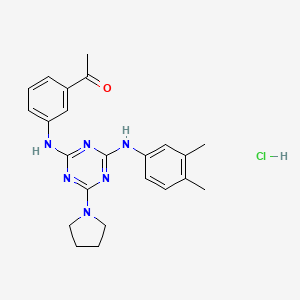

![molecular formula C20H18ClN5O2 B2496879 N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-99-2](/img/structure/B2496879.png)

N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting with the preparation of core heterocyclic frameworks followed by functionalization through various chemical reactions. For instance, compounds with similar structures have been synthesized by cyclization reactions of guanidinobenzimidazole derivatives with heteroaromatic aldehydes, followed by further functionalization (Hranjec, Pavlović, & Karminski-Zamola, 2012). Although the exact synthesis pathway for the specified compound is not detailed in the provided literature, analogous syntheses typically involve the formation of the imidazo[2,1-c][1,2,4]triazine ring through cyclocondensation reactions, followed by stepwise introduction of the chlorobenzyl and p-tolyl groups.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by X-ray crystallography, revealing the presence of various tautomeric forms and providing insights into the compound's conformation and electronic distribution. For example, the crystal structure of 2-amino-4-(4'-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride showed it exists in one of the possible tautomeric forms, highlighting the delocalization within the molecule (Hranjec, Pavlović, & Karminski-Zamola, 2012). Such analyses are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their heterocyclic structure, allowing for a variety of chemical transformations. For example, the presence of multiple nitrogen atoms in the triazine and imidazole rings makes these compounds susceptible to nucleophilic substitution reactions, as well as enabling the formation of N-alkyl and N-aryl derivatives through alkylation and arylation reactions. The specific functionalities present in the compound, such as the carboxamide group, also offer sites for further chemical modification.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. While specific data for this compound were not provided, related compounds exhibit diverse physical properties depending on the nature and position of substituents on the heterocyclic core, affecting their solubility in organic solvents and water, as well as their thermal stability.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the electronic structure of the molecule. The imidazo[2,1-c][1,2,4]triazine core is electron-rich, making it reactive towards electrophilic substitution. Additionally, the nitrogen atoms in the heterocycles can act as bases, engaging in hydrogen bonding and coordinating with metal ions, which can influence the compound's chemical behavior in complex mixtures or biological systems.

For more in-depth information on related compounds and their properties, the following references provide valuable insights: (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Scientific Research Applications

Synthesis and Chemical Properties

Research has extensively explored the synthesis and reactions of imidazo[2,1-c][1,2,4]triazine derivatives. For instance, studies on the synthesis of imidazo[5,1-c][1,2,4]triazines reveal the coupling of 5-diazomidazole-4-carboxamide with reactive methylenic substrates to afford a series of imidazolyl-hydrazones, which cyclise under acidic or alkaline conditions to form imidazo[5,1-c][1,2,4]triazines with potential applications in various fields, including medicinal chemistry and materials science (Baig & Stevens, 1981).

Antitumor Activities

Derivatives of imidazo[2,1-c][1,2,4]triazine have been evaluated for their antitumor activities. One study described the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, demonstrating its curative activity against leukemia and suggesting its action as a prodrug modification of acyclic triazenes (Stevens et al., 1984).

Structural Characterization and Applications

The structural characterization and applications of triazine derivatives have also been a focus. For instance, the synthesis and characterization of dendrimeric melamine-cored complexes have shown potential for applications in materials science due to their unique structural and magnetic behaviors (Uysal & Koç, 2010).

Antimicrobial Activities

Additionally, the antimicrobial properties of triazine derivatives have been explored, with novel benzimidazole, benzoxazole, and benzothiazole derivatives showing broad-spectrum activity against bacterial and fungal strains, highlighting their potential as therapeutic agents (Padalkar et al., 2014).

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O2/c1-13-2-8-16(9-3-13)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-12-14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXQCWTWSVGNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)

![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)